2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit broad-spectrum antibacterial and antifungal activity .
Mode of Action
It is known that similar compounds interact with various cellular targets to exert their antimicrobial effects .
Biochemical Pathways
It is known that similar compounds can interfere with essential biochemical pathways in bacteria and fungi, leading to their death .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest good traditional drug-like properties . .
Result of Action
The compound “2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one” has been found to exhibit broad-spectrum antibacterial and reasonable antifungal activity . This suggests that the compound’s action results in the death of a wide range of bacteria and fungi.
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules, potentially influencing their function .
Cellular Effects
The effects of 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one on cells are diverse. It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that this compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . This compound may also affect its localization or accumulation within cells .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles within cells, potentially affecting its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This cyclocondensation reaction yields the desired thienopyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These compounds share a similar core structure and exhibit comparable biological activities.
4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines: Known for their potential as kinase inhibitors.
2-thioxodihydropyrido[2,3-d]pyrimidines: Display broad-spectrum antibacterial activity.
Uniqueness
2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its dimethylamino group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-(dimethylamino)-6-phenyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-17(2)14-15-12(18)10-8-11(19-13(10)16-14)9-6-4-3-5-7-9/h3-8,14,16H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLNSNWFBDELBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.